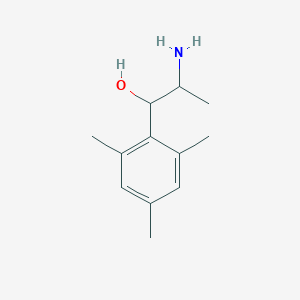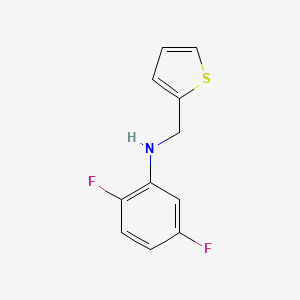
2,5-difluoro-N-(thiophen-2-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluoro-N-(thiophen-2-ylmethyl)aniline is an organic compound with the molecular formula C₁₁H₉F₂NS It is characterized by the presence of two fluorine atoms at the 2 and 5 positions of the aniline ring, and a thiophen-2-ylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(thiophen-2-ylmethyl)aniline typically involves the reaction of 2,5-difluoroaniline with thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or sulfoxides.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2,5-Difluoro-N-(thiophen-2-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to the modulation of enzyme activity or receptor signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluoroaniline: Lacks the thiophen-2-ylmethyl group, making it less versatile in certain applications.
N-(Thiophen-2-ylmethyl)aniline: Lacks the fluorine atoms, which can affect its reactivity and biological activity.
2,5-Difluoro-N-methyl aniline: Similar structure but with a methyl group instead of the thiophen-2-ylmethyl group.
Uniqueness
2,5-Difluoro-N-(thiophen-2-ylmethyl)aniline is unique due to the presence of both fluorine atoms and the thiophen-2-ylmethyl group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C11H9F2NS |
|---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
2,5-difluoro-N-(thiophen-2-ylmethyl)aniline |
InChI |
InChI=1S/C11H9F2NS/c12-8-3-4-10(13)11(6-8)14-7-9-2-1-5-15-9/h1-6,14H,7H2 |
InChI Key |
NYMURSVHCIWQAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


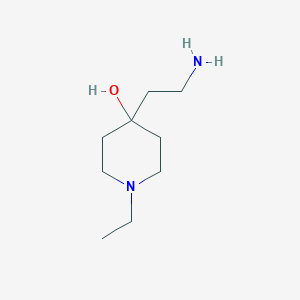
![3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol](/img/structure/B13174653.png)
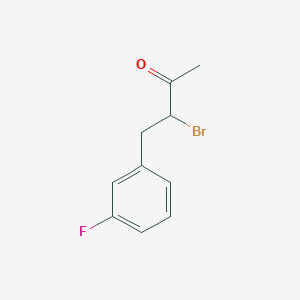
methanol](/img/structure/B13174671.png)
![Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174679.png)
![2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol](/img/structure/B13174686.png)
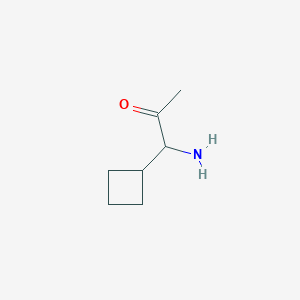
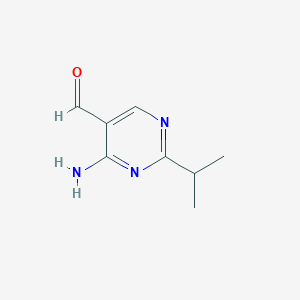
![2-([(2-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one](/img/structure/B13174703.png)
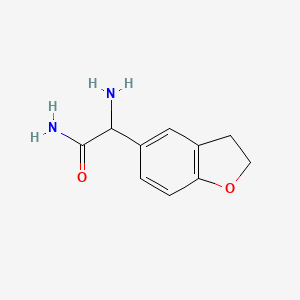

![[(3-Methoxyphenyl)amino]thiourea](/img/structure/B13174727.png)
![(2S,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane](/img/structure/B13174732.png)
